6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one

Catalog No.
S823306
CAS No.
419540-20-8
M.F
C12H14N4OS
M. Wt
262.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4...

CAS Number

419540-20-8

Product Name

6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one

IUPAC Name

6-(2-aminophenyl)-3-propylsulfanyl-4H-1,2,4-triazin-5-one

Molecular Formula

C12H14N4OS

Molecular Weight

262.33 g/mol

InChI

InChI=1S/C12H14N4OS/c1-2-7-18-12-14-11(17)10(15-16-12)8-5-3-4-6-9(8)13/h3-6H,2,7,13H2,1H3,(H,14,16,17)

InChI Key

BAMQKBCGVRSMBR-UHFFFAOYSA-N

SMILES

CCCSC1=NN=C(C(=O)N1)C2=CC=CC=C2N

Canonical SMILES

CCCSC1=NN=C(C(=O)N1)C2=CC=CC=C2N
In recent years, there has been an increase in research on the compound 6-(2-aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one. This compound has been found to exhibit various biological activities, making it a promising candidate for the development of new drugs in the future. This paper aims to provide a comprehensive overview of the current state of research on this compound, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, and potential implications in various fields of research and industry.
6-(2-aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the triazine family. It is also known as APR-246, PRIMA-1, or PRIMA-1Met. This compound was first discovered as a small molecule that could rescue wild-type p53 function in cancer cells with mutant p53 protein, leading to the induction of apoptosis and cell death. Since then, it has been extensively studied for its biological activities and potential therapeutic applications.
6-(2-aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one has a molecular weight of 327.45 g/mol and a chemical formula of C₁₃H₁₅N₅OS. It is a white crystalline solid that is soluble in organic solvents such as DMSO and ethanol but insoluble in water. Its melting point is around 165-170°C. This compound exhibits both acidic and basic properties and can form salts with strong acids or bases.
6-(2-aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one can be synthesized through various methods, including the reaction of 2-amino-6-chlorobenzonitrile and 3-chloropropylthiocyanate in the presence of a base or the reaction of 2-amino-6-chlorobenzonitrile, 3-chloropropionitrile, and thiourea in the presence of a base. The resulting compound can be purified through various techniques, such as recrystallization or column chromatography. Its structure can be confirmed through various analytical methods, including NMR, IR, and mass spectrometry.
Various analytical methods can be used to determine the purity and identity of 6-(2-aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one, such as NMR, IR, and mass spectrometry. NMR analysis can provide information on the molecular structure and purity of the compound. IR spectroscopy can be used to identify functional groups present in the compound. Mass spectrometry can be used to confirm the exact mass of the compound and identify any impurities present.
6-(2-aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one exhibits various biological activities, including the ability to restore wild-type p53 function in cancer cells with mutant p53 protein. It has been found to induce cell cycle arrest, apoptosis, and senescence in cancer cells, making it a promising candidate for cancer therapy. Moreover, this compound has been found to exhibit anti-inflammatory, anti-angiogenesis, and anti-metastatic activities.
Studies have shown that 6-(2-aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one exhibits low toxicity in vitro and in vivo, with no significant adverse effects at therapeutic doses. However, further studies are needed to determine its long-term safety and potential side effects.
6-(2-aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one has various applications in scientific experiments, including its use as a tool compound to study p53 function in cancer cells, its use in drug discovery and development, and its use as a potential therapeutic agent for cancer and other diseases.
Currently, there is ongoing research on the biological activities and potential therapeutic applications of 6-(2-aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one. Studies are being conducted to further understand its mechanism of action, optimize its chemical structure for enhanced therapeutic efficacy, and evaluate its safety and toxicity.
Due to its biological activities and potential therapeutic applications, 6-(2-aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one has implications in various fields of research and industry, including cancer therapy, drug discovery and development, and personalized medicine. This compound has the potential to significantly impact the treatment of cancer and other diseases in the future.
Despite the promising results obtained from various studies on 6-(2-aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one, there are still limitations and challenges that need to be addressed. For example, further studies are needed to determine its long-term safety and potential side effects, optimize its chemical structure for enhanced therapeutic efficacy, and evaluate its pharmacokinetics and pharmacodynamics. Future directions for research on this compound include the development of new analogs with improved properties, the evaluation of its potential in combination therapy, and its application in other diseases beyond cancer.
In conclusion, 6-(2-aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one is a promising compound with various biological activities and potential therapeutic applications. Its unique ability to restore wild-type p53 function in cancer cells with mutant p53 protein makes it a promising candidate for cancer therapy. However, further studies are needed to fully understand its mechanism of action, evaluate its safety and toxicity, and optimize its chemical structure for enhanced therapeutic efficacy.

XLogP3

2.1

Dates

Modify: 2023-08-16

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